molecular formula C7H10O3 B13601415 Methyl 2-cyclopropyloxirane-2-carboxylate

Methyl 2-cyclopropyloxirane-2-carboxylate

Cat. No.: B13601415
M. Wt: 142.15 g/mol
InChI Key: XCXPMOVYRNEEAF-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyloxirane-2-carboxylate is a structurally unique compound featuring a cyclopropyl group attached to an oxirane (epoxide) ring, with a methyl ester functional group at the 2-position. The strained three-membered epoxide ring confers significant reactivity, particularly toward nucleophilic attack, while the cyclopropyl substituent may influence steric and electronic properties.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-cyclopropyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-6(8)7(4-10-7)5-2-3-5/h5H,2-4H2,1H3

InChI Key

XCXPMOVYRNEEAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CO1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopropyloxirane-2-carboxylate typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent to form the oxirane ring. This is followed by esterification with methanol to yield the final product. The reaction conditions often require the presence of a catalyst, such as a tertiary amine, to facilitate the ring-opening and subsequent esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-cyclopropyloxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyclopropyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can interact with various molecular targets. The carboxylate ester group can participate in esterification and transesterification reactions, further modifying the compound’s activity. The molecular pathways involved include nucleophilic attack on the oxirane ring and subsequent rearrangements .

Comparison with Similar Compounds

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate

Structural Differences :

  • The oxazole ring in this compound replaces the oxirane ring, introducing nitrogen into the heterocycle. This alters reactivity, as oxazoles are aromatic and less strained compared to epoxides.
  • The cyclopropylmethyl group (vs.

Methyl Esters of Diterpene Resin Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Physical Properties :

  • Diterpene-derived methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and lower volatility compared to Methyl 2-cyclopropyloxirane-2-carboxylate. Gas chromatography data () indicates these compounds elute later due to increased hydrophobicity .
  • The target compound’s smaller size and strained epoxide likely enhance volatility, making it more suitable for gas-phase reactions or analytical standards.

Methyl Salicylate

Functional Group Comparison :

  • Methyl salicylate contains an aromatic ester, whereas the target compound’s aliphatic epoxide and cyclopropane groups create distinct electronic environments.
  • The aromatic ring in methyl salicylate allows for resonance stabilization, increasing stability under acidic conditions. In contrast, the epoxide in this compound is prone to ring-opening in the presence of nucleophiles or acids .

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